molecular formula C10H2F6O6S B6355811 2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 887268-15-7

2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No.: B6355811
CAS No.: 887268-15-7
M. Wt: 364.18 g/mol
InChI Key: MDSMPXPEPBNWFB-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a thieno[3,4-b][1,4]dioxine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and substituted aromatic compounds .

Scientific Research Applications

2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The thieno[3,4-b][1,4]dioxine core interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-methanol
  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Uniqueness

2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is unique due to the presence of trifluoromethyl groups, which significantly alter its chemical and physical properties compared to similar compounds. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3-bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F6O6S/c11-9(12,13)5-6(10(14,15)16)22-2-1(21-5)3(7(17)18)23-4(2)8(19)20/h(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSMPXPEPBNWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(SC(=C1OC(=C(O2)C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155315
Record name 2,3-Bis(trifluoromethyl)thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-15-7
Record name 2,3-Bis(trifluoromethyl)thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(trifluoromethyl)thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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